4-(Difluoromethyl)quinoline

Übersicht

Beschreibung

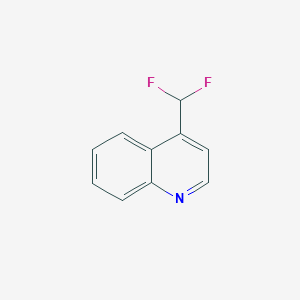

4-(Difluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of a difluoromethyl group at the fourth position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)quinoline can be achieved through several methods. One notable approach involves the intramolecular cyclization of o-methyleneamino-substituted α-trifluoromethylstyrenes. This reaction is promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a catalytic amount of potassium cyanide (KCN), leading to the formation of this compound . The reaction proceeds via the generation of carbon nucleophiles from the imine moieties, followed by an intramolecular S_N2’ reaction with the loss of a fluoride ion, and subsequent aromatization by alkene isomerization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthetic processes .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex polycyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include DBU, potassium cyanide, and various oxidizing and reducing agents. Reaction conditions often involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while cyclization reactions can produce polycyclic compounds with potential biological activity .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Quinoline derivatives, including 4-(difluoromethyl)quinoline, have shown significant antiviral properties. Research indicates that quinolines can effectively combat various viral strains, including HIV, Zika virus, and Ebola. The structural modifications of quinolines enhance their efficacy against these viruses by targeting specific viral mechanisms .

Antimicrobial Properties

Recent studies have highlighted the potential of quinoline derivatives as antimicrobial agents. For instance, a library of iodo-quinoline derivatives was synthesized, showcasing promising activity against various bacterial strains. The presence of specific functional groups in these derivatives can significantly enhance their antimicrobial efficacy .

Antimalarial Agents

The ongoing search for effective antimalarial compounds has led to the exploration of quinolines. The synthesis of new derivatives has shown promise against malaria-causing Plasmodium species. The modification of the quinoline structure to include difluoromethyl groups may improve potency and reduce resistance in malaria treatment .

Fluorescent Probes

This compound derivatives have been investigated for their use as fluorescent probes in live-cell imaging. These compounds exhibit strong intramolecular charge-transfer fluorescence, making them suitable for targeting cellular structures such as the Golgi apparatus. This property is particularly useful in biological research for visualizing cellular processes in real-time .

Synthesis Techniques

The synthesis of this compound involves various methods that aim to enhance yield and selectivity while minimizing side products. Recent advancements include catalyst-free reactions that simplify the synthetic process and reduce costs . These methods are crucial for scaling up production for pharmaceutical applications.

Case Study 1: Antiviral Efficacy

A study demonstrated that a series of modified quinoline derivatives exhibited potent antiviral activity against enteroviruses. The introduction of difluoromethyl groups significantly enhanced their effectiveness compared to unmodified quinolines, suggesting that such modifications are beneficial in drug design .

Case Study 2: Antimicrobial Activity

Research on a new library of carboxy-quinoline derivatives revealed that certain modifications led to improved antimicrobial activity against Staphylococcus epidermidis. The findings suggest that the incorporation of difluoromethyl groups can enhance the bioactivity of quinoline-based compounds .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antiviral | Quinoline Derivatives | Effective against HIV, Zika virus, Ebola |

| Antimicrobial | Iodo-Quinoline Derivatives | High activity against bacterial strains |

| Antimalarial | Modified Quinoline | Potent against Plasmodium species |

| Bioimaging | Fluorescent Probes | Targeting Golgi apparatus in live-cell imaging |

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

4-(Difluoromethyl)quinoline can be compared with other fluorinated quinoline derivatives, such as:

Fluoroquinolones: These compounds, including ciprofloxacin and levofloxacin, are widely used as antibacterial agents.

Trifluoromethylquinolines: These derivatives have similar chemical properties but differ in their biological activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated quinolines .

Biologische Aktivität

4-(Difluoromethyl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the pharmacological potential and mechanisms of action of this quinoline derivative.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The difluoromethyl group at the 4-position enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

1. Antibacterial Activity

Quinoline derivatives, including this compound, have demonstrated significant antibacterial properties. Research indicates that these compounds can effectively inhibit multidrug-resistant Gram-positive bacteria such as Clostridium difficile and Staphylococcus aureus. For instance, studies have shown that certain quinoline derivatives exhibit minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against C. difficile, comparable to established antibiotics like vancomycin .

2. Anticancer Potential

The anticancer activity of quinolines is well-documented, with mechanisms involving the inhibition of key enzymes such as c-Met kinase. For example, derivatives bearing modifications at the 4-position have been evaluated for their ability to inhibit cancer cell proliferation across various types, including lung and colorectal cancers. In one study, a related compound showed an IC50 value of 1.42 nM against c-Met kinase, highlighting the potential for targeted cancer therapies .

3. Antiviral Activity

Recent investigations into quinoline derivatives have also revealed promising antiviral properties. These compounds have shown efficacy against several viral strains, including those responsible for HIV and Ebola virus infections. The mechanism often involves interference with viral replication processes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Interaction : Quinoline derivatives can bind to DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

- Enzyme Inhibition : They often act as inhibitors of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Study 1: Antibacterial Efficacy Against C. difficile

A study evaluated the in vivo efficacy of a specific quinoline derivative against C. difficile. Mice treated with the compound showed a significant increase in survival rates and a reduction in diarrhea symptoms compared to control groups. The treatment led to a marked decrease in bacterial load within the gastrointestinal tract, demonstrating the compound's potential as an effective therapeutic agent against this pathogen .

Case Study 2: Anticancer Activity in Lung Cancer Models

In vitro studies on lung cancer cell lines revealed that this compound derivatives could inhibit cell growth significantly. One compound was shown to reduce cell viability by over 80% at concentrations below 10 μM. The study highlighted structure-activity relationships that suggest modifications at specific positions enhance anticancer efficacy .

Data Summary

Eigenschaften

IUPAC Name |

4-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMKLTOLYFIMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper and how does it relate to the synthesis of 4-(difluoromethyl)quinoline?

A1: The research paper [] describes a novel synthetic method for producing 4-(difluoromethyl)quinolines. The key finding is the successful utilization of an intramolecular SN2' reaction of α-trifluoromethylstyrenes containing imine groups. This reaction, catalyzed by DBU and a catalytic amount of KCN, provides an efficient route to the desired this compound structures. This method offers a new approach to synthesizing these compounds, which could be valuable for drug discovery and material science applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.